(R)-3-Amino-5-methylhexanoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674223 | |

| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276055-44-7 | |

| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-3-Amino-5-methylhexanoic acid hydrochloride: Properties, Analysis, and Synthetic Applications

Executive Summary: This document provides an in-depth technical overview of (R)-3-Amino-5-methylhexanoic acid hydrochloride, a chiral building block of significant interest to the pharmaceutical industry. While not pharmacologically active in itself, its primary importance lies in its role as a key stereospecific intermediate in the synthesis of potent active pharmaceutical ingredients (APIs), most notably (S)-Pregabalin. This guide details its fundamental chemical and physical properties, explores its critical application in drug development, outlines robust analytical methodologies for quality control, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for synthetic and analytical applications.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of a starting material is a prerequisite for its successful application in a regulated and scientific environment. This section delineates the core identifiers and physicochemical characteristics of (R)-3-Amino-5-methylhexanoic acid hydrochloride.

Nomenclature and Identifiers

The compound is known by several names and is tracked through various chemical registry systems. Correctly identifying the material is crucial for sourcing, regulatory submissions, and literature review.

| Identifier | Value |

| IUPAC Name | (3R)-3-amino-5-methylhexanoic acid;hydrochloride[1] |

| Common Synonyms | (R)-β-Homoleucine hydrochloride, D-beta-Homoleucine HCl[1] |

| CAS Number | 1276055-44-7[1] |

| Molecular Formula | C₇H₁₆ClNO₂[1] |

| InChI Key | NXVYPYHWONGEFQ-FYZOBXCZSA-N[1] |

| SMILES | Cl.CC(CN)C[1] |

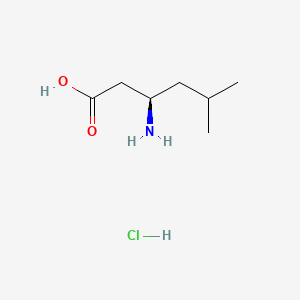

Chemical Structure

The stereochemistry at the C3 position is the defining feature of this molecule, dictating its utility as a chiral precursor.[2] The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Caption: 2D structure of (R)-3-Amino-5-methylhexanoic acid hydrochloride.

Physicochemical Properties

The physical properties of the compound are essential for process development, formulation, and storage considerations.

| Property | Value | Source |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | Solid | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Significance and Applications in Drug Development

The value of (R)-3-Amino-5-methylhexanoic acid hydrochloride is not derived from its own biological activity, but from its structural and stereochemical fidelity as a starting material for complex, biologically active molecules.

The Critical Role as a Chiral Precursor

Biological systems, such as enzymes and receptors, are inherently chiral and interact selectively with specific stereoisomers of a drug molecule.[2] A minor change in stereochemistry can lead to a significant loss of efficacy or even introduce toxicity.[2] Therefore, controlling the stereochemistry during synthesis is paramount in modern drug discovery. (R)-3-Amino-5-methylhexanoic acid serves as a "chiral pool" starting material, providing a pre-defined stereocenter that is carried through the synthetic route to the final API.

Case Study: Synthesis of (S)-Pregabalin (Lyrica®)

The most prominent application of this compound is as a key intermediate in the synthesis of (S)-Pregabalin.[2] Pregabalin is a gabapentinoid drug widely used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[3][4] The therapeutic activity of Pregabalin resides exclusively in the (S)-enantiomer. The synthesis leverages the (R)-configuration of the precursor to establish the correct and final (S)-configuration in the target molecule through a well-defined series of chemical transformations.

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of (R)-3-Amino-5-methylhexanoic acid Hydrochloride

Introduction

(R)-3-Amino-5-methylhexanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest to the pharmaceutical and organic synthesis sectors. As a chiral building block, its primary relevance lies in its role as a key precursor and a potential process-related impurity in the synthesis of various pharmacologically active molecules.[1] Notably, it is structurally related to (S)-Pregabalin, a widely used anticonvulsant and analgesic, although it is important to distinguish between them.[1][2] While Pregabalin is a γ-amino acid, (R)-3-Amino-5-methylhexanoic acid is a β-amino acid, a structural distinction that fundamentally alters its chemical and biological properties.[1][3]

The stereochemical integrity of this compound is paramount, as biological systems are inherently chiral and often interact differently with each enantiomer.[1] Consequently, a thorough understanding of its physicochemical characteristics is not merely academic; it is a critical requirement for developing robust, reproducible, and compliant manufacturing processes for active pharmaceutical ingredients (APIs).

This guide provides a detailed physicochemical profile of (R)-3-Amino-5-methylhexanoic acid hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its properties and the analytical methodologies required for its comprehensive characterization. We will delve into its chemical identity, core physical properties, and the critical analytical workflows necessary to confirm its structure, purity, and stereochemical configuration, explaining the causality behind key experimental choices.

Section 1: Chemical Identity and Synthesis Context

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The hydrochloride salt form is typically used to improve handling and aqueous solubility.

| Identifier | Value |

| IUPAC Name | (3R)-3-amino-5-methylhexanoic acid;hydrochloride[4] |

| Synonyms | (r)-3-amino-5-methyl-hexanoic acid hcl, D-beta-Homoleucine hydrochloride[4] |

| CAS Number | 1276055-44-7[4] |

| Molecular Formula | C₇H₁₆ClNO₂[4] |

| Molecular Weight | 181.66 g/mol [4] |

| Free Base Name | (R)-3-Amino-5-methylhexanoic acid[5] |

| Free Base CAS | 91298-67-8[5] |

| Free Base MW | 145.20 g/mol [5] |

In the context of pharmaceutical development, this compound is often encountered during synthetic routes that require chiral resolution of precursors. For instance, in some syntheses of related molecules, resolution is achieved by forming diastereomeric salts, where one enantiomer is selectively crystallized.[1] The undesired enantiomer, in this case, the (R)-form, must be accurately identified and quantified as an impurity. This dual role—a potential starting material and a critical impurity—necessitates the rigorous analytical control detailed in this guide.

Section 2: Physicochemical Properties

The bulk properties of a compound dictate its behavior in formulation, storage, and biological systems.

| Property | Description / Value | Rationale and Implications |

| Appearance | White to off-white solid/crystalline powder. | The physical form is the first indicator of purity. Crystalline solids are generally more stable and less prone to hygroscopicity than amorphous forms. |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | The hydrochloride salt form significantly enhances aqueous solubility compared to the zwitterionic free base.[6] This is crucial for preparing solutions for analysis and for aqueous-based reactions. |

| Melting Point | 222-228 °C (decomposes) for the free base.[7] The hydrochloride salt's melting point may differ. | A sharp melting point range is a key indicator of purity. Decomposition suggests thermal instability at higher temperatures. |

| LogP (Computed) | -1.7 (for the free base)[3][5] | This negative value indicates the compound is highly hydrophilic, preferring aqueous environments over lipid ones, which has implications for chromatographic method development and pharmacokinetic predictions. |

| pKa (Predicted) | Carboxylic Acid (COOH): ~2-4; Protonated Amine (NH₃⁺): ~9-10.[8] | As a β-amino acid, it possesses both an acidic and a basic functional group. These pKa values are critical for predicting the compound's charge at a given pH, which governs its solubility, binding interactions, and behavior in electrophoretic and ion-exchange chromatography. |

Section 3: Analytical Characterization Methodologies

A multi-faceted analytical approach is required to ensure the identity, purity, and stereochemical integrity of (R)-3-Amino-5-methylhexanoic acid hydrochloride. The following diagram illustrates the logical flow of a comprehensive characterization.

Structural Confirmation and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the compound's covalent structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the isobutyl and hexanoic acid moieties.

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of both the free base (145.20 g/mol ) and the intact hydrochloride salt.[4][5] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further solidifying the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the workhorse for assessing chromatographic purity. Since the molecule lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed. Alternatively, derivatization with a UV-active agent can be performed.

Enantiomeric Purity Determination: The Critical Challenge

The most critical analytical challenge is to quantify the enantiomeric purity—that is, to measure the amount of the unwanted (S)-enantiomer. This is non-negotiable in pharmaceutical development due to the stereospecific nature of drug-target interactions.[1] Chiral HPLC is the gold standard for this task.[9]

Causality Behind the Method: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatography.[9] Chiral HPLC introduces a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with each enantiomer.[10] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Protocol: Enantiomeric Purity by Chiral HPLC

This protocol is a representative method. Optimization of the mobile phase and CSP is essential for specific applications.

-

Column Selection : Choose a suitable Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin) are highly effective for separating underivatized amino acids.[10]

-

Mobile Phase Preparation : Prepare an isocratic mobile phase, often consisting of an alcohol (e.g., methanol or ethanol) and a small percentage of an acidic or basic additive (e.g., acetic acid and triethylamine) to control ionization and improve peak shape. An LC-MS compatible mobile phase, such as methanol/water with formic acid, can also be used.

-

Sample Preparation :

-

Accurately weigh and dissolve the (R)-3-Amino-5-methylhexanoic acid hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Prepare a resolution standard by including a small, known amount of the (S)-enantiomer to confirm the system's ability to separate the two peaks.

-

-

Chromatographic Conditions :

-

Flow Rate : 0.5 - 1.0 mL/min

-

Column Temperature : 25 °C (can be varied to optimize resolution)

-

Injection Volume : 5 - 10 µL

-

Detection : UV at a low wavelength (e.g., 210 nm) if underivatized, or at the λmax of the derivatizing agent. Mass spectrometry provides higher specificity.

-

-

Data Analysis :

-

Integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

This self-validating system, which includes a resolution standard, ensures that any observed peak for the (S)-enantiomer is genuine and that the method is performing as expected.

Section 4: Safety, Handling, and Storage

Proper handling procedures are essential to ensure personnel safety and maintain the integrity of the material.

| Aspect | Guideline | Source/Rationale |

| Hazards | Warning . May cause an allergic skin reaction (H317). Causes skin and eye irritation. | Based on GHS classifications for the free base and related amino acid hydrochlorides.[5][11] |

| Handling | Use in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling. | Standard good laboratory practice for handling chemical reagents.[12] |

| Storage | Store in a tightly closed container in a cool, dry place. Keep away from moisture, as hydrochloride salts can be hygroscopic. | Prevents degradation and contamination. Proper storage is critical for maintaining the stability of reference standards. |

| First Aid | Eyes : Rinse cautiously with water for several minutes. Skin : Wash with plenty of soap and water. Ingestion/Inhalation : Move to fresh air and seek medical attention. | Standard first aid measures for chemical exposure.[11][12] |

Conclusion

(R)-3-Amino-5-methylhexanoic acid hydrochloride is a valuable chiral intermediate whose utility in pharmaceutical synthesis is intrinsically linked to its purity and stereochemical form. This guide has detailed its core physicochemical characteristics, from its fundamental identity to the critical analytical methods required for its control. For the drug development professional, the key takeaway is the non-negotiable requirement for rigorous stereospecific analysis, for which chiral HPLC stands as the definitive technique. By applying the principles and protocols outlined herein, researchers can ensure the quality and consistency of this important building block, thereby supporting the development of safe and effective medicines.

References

-

PubChem. (R)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

-

Wikipedia. Pregabalin. [Link]

-

Angene Chemical. (R)-3-Amino-5-methylhexanoic acid hydrochloride (CAS# 1276055-44-7). [Link]

-

PubChem. 3-(Aminomethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

-

Hayashi, K., et al. Solubilities Studies of Basic Amino Acids. [Link]

-

PubChem. Acetylcholine Chloride. National Center for Biotechnology Information. [Link]

-

PubMed. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]

-

ResearchGate. Solubilities of amino acids in water at various pH values under 298.15 K. [Link]

-

Springer. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

-

ACS Publications. Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. [Link]

-

ACS Publications. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. [Link]

-

OrgoSolver. pKa and Electrical Properties of Amino Acids. [Link]

-

Wikipedia. Glutamic acid. [Link]

-

SIELC Technologies. Acetylcholine. [Link]

-

BC Fertilis Panama. SAFETY DATA SHEET 1325-AMINO ACID 40%. [Link]

-

Jack Westin. Complete MCAT Amino Acids Proteins Guide. [Link]

-

PubMed Central. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

-

Tradeindia. Acetylcholine Chloride C7h16clno2. [Link]

-

ResearchGate. The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. [Link]

-

PubChem. Acetylcholine-(methyl-14C) chloride. National Center for Biotechnology Information. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

Chemsrc. 3-Amino-5-methylhexanoic acid | CAS#:22818-43-5. [Link]

Sources

- 1. (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8 | Benchchem [benchchem.com]

- 2. Pregabalin - Wikipedia [en.wikipedia.org]

- 3. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-Amino-5-methylhexanoic acid | CAS#:22818-43-5 | Chemsrc [chemsrc.com]

- 8. 氨基酸参照表 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pickeringlabs.com [pickeringlabs.com]

- 12. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Guide to the Structural Elucidation of (R)-3-Amino-5-methylhexanoic Acid Hydrochloride

Introduction

(R)-3-Amino-5-methylhexanoic acid is a chiral β-amino acid that serves as a critical building block in synthetic organic chemistry.[1] Its structural isomers and enantiomers are of significant interest in pharmacology; for instance, the (S)-enantiomer of the closely related 3-(aminomethyl)-5-methylhexanoic acid is the active pharmaceutical ingredient pregabalin, a widely used medication for neuropathic pain and epilepsy.[1][2] Given the profound impact of stereochemistry on biological activity, the unambiguous structural and stereochemical confirmation of (R)-3-Amino-5-methylhexanoic acid and its salts is paramount for researchers in drug discovery and development.

This technical guide provides an in-depth, methodology-focused workflow for the complete structural elucidation of (R)-3-Amino-5-methylhexanoic acid hydrochloride. As a Senior Application Scientist, this guide moves beyond a simple recitation of techniques, focusing instead on the integrated analytical logic and the causality behind experimental choices. Each step is designed to be part of a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Elucidation Workflow: An Integrated Strategy

The structural elucidation of a chiral small molecule is a hierarchical process. We begin with foundational techniques to confirm the basic molecular identity and proceed to more sophisticated methods to resolve its three-dimensional and stereochemical nature.

Caption: Overall workflow for the structural elucidation of a chiral molecule.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS)

Expertise & Causality: The first step is to confirm the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard. For the hydrochloride salt, we expect the molecule to be detected in positive-ion mode as the protonated free base [M+H]⁺, as the chloride ion will not be observed. This experiment validates the fundamental identity of the compound against its expected formula.

Expected Data:

| Parameter | Expected Value |

|---|---|

| Molecular Formula (Free Base) | C₇H₁₅NO₂[3] |

| Molecular Weight (Free Base) | 145.20 g/mol [3] |

| Molecular Formula (HCl Salt) | C₇H₁₆ClNO₂[4] |

| Molecular Weight (HCl Salt) | 181.66 g/mol [4] |

| Observed Ion (ESI+) | [C₇H₁₅NO₂ + H]⁺ |

| Expected Exact Mass [M+H]⁺ | 146.1176 Da |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation.

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard. Set the ionization mode to positive ESI.

-

Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected m/z, for instance, m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical exact mass for the proposed formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting the vibrational frequencies of specific bonds. For an amino acid hydrochloride, the spectrum is distinct from its zwitterionic free-base form. The presence of the hydrochloride salt forces the amine into its ammonium form (R-NH₃⁺) and the carboxylic acid to remain protonated (R-COOH). This is a crucial diagnostic step. In contrast, the zwitterionic form would show characteristic carboxylate (COO⁻) stretches and different N-H bending vibrations.[5]

Expected Vibrational Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Very broad absorption due to hydrogen bonding. |

| N-H Stretch (Ammonium, R-NH₃⁺) | ~3100 - 2800 (broad) | Overlaps with C-H and O-H stretches. |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Characteristic of the isobutyl and hexanoic acid backbone. |

| C=O Stretch (Carboxylic Acid) | ~1730 - 1700 | Key diagnostic peak. Absence of this peak and presence of peaks at ~1600 & 1400 cm⁻¹ would suggest the zwitterionic form.[5] |

| N-H Bend (Ammonium) | ~1600 - 1500 | Confirms the presence of the R-NH₃⁺ group. |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (ATR and baseline correction). Identify and label the key absorption bands corresponding to the expected functional groups.

Part 2: Connectivity and 2D Structure - The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework.

Caption: Integrated strategy for 2D structure determination using NMR.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number and type of hydrogen environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). ¹³C NMR reveals the number of unique carbon environments. Together, they provide the puzzle pieces for the molecular skeleton. For this specific molecule, we anticipate 7 unique carbon signals and several distinct proton signals, including diastereotopic protons in the methylene groups and the isobutyl methyls due to the adjacent chiral center.

Predicted NMR Data (in D₂O, shifts are approximate):

| Atom(s) | ¹H Shift (ppm), Multiplicity | ¹³C Shift (ppm) | Assignment Rationale |

|---|---|---|---|

| C1 | - | ~175 | Carboxylic acid carbon. |

| C2 | ~2.5 (m) | ~40 | Methylene (CH₂) alpha to the carboxyl group. |

| C3 | ~3.4 (m) | ~50 | Chiral methine (CH) bearing the ammonium group. |

| C4 | ~1.6 (m) | ~42 | Methylene (CH₂) adjacent to the isobutyl group. |

| C5 | ~1.8 (m) | ~25 | Methine (CH) of the isobutyl group. |

| C6, C7 | ~0.9 (d) | ~22 | Diastereotopic methyls (2 x CH₃) of the isobutyl group. |

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acid salts due to high solubility and allows for the exchange of labile NH and OH protons.

-

¹H NMR Acquisition: Place the sample in the spectrometer. Shim the magnetic field to achieve high homogeneity. Acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): Run a COSY experiment to confirm ¹H-¹H coupling correlations (i.e., which protons are adjacent).

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton signal directly to the carbon it is attached to. This is invaluable for unambiguous assignment.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale (e.g., to the residual solvent peak). Integrate the ¹H NMR signals and assign all peaks based on shift, multiplicity, and 2D correlations.

Part 3: Stereochemical Confirmation - The "R" Configuration

Confirming the "(R)" designation requires techniques sensitive to the three-dimensional arrangement of atoms. This is the most critical part of the analysis for a chiral molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is a powerful technique for separating enantiomers.[6] By using a chiral stationary phase (CSP), the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. This method is the industry standard for determining enantiomeric excess (e.e.) or enantiomeric purity. To confirm the identity of the (R)-enantiomer peak, an authentic standard of the (S)-enantiomer would ideally be run as a reference.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating amino acid enantiomers.[6]

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the column and monitor the elution profile with a UV detector (note: derivatization may be needed if the compound lacks a chromophore[5][7]). The goal is to achieve baseline separation of the two enantiomer peaks.

-

Quantification: Calculate the enantiomeric purity by integrating the peak areas: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100. For a pure sample, only one peak should be observed.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Expertise & Causality: As an orthogonal method to HPLC, NMR can be used to determine enantiomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum, adding a chiral solvating agent (CSA) creates transient diastereomeric complexes. These complexes have slightly different magnetic environments, causing specific proton signals of the (R) and (S) enantiomers to appear at different chemical shifts (i.e., the signal splits).[8] The integration ratio of these split peaks directly corresponds to the enantiomeric ratio.

Experimental Protocol: NMR with CSA

-

CSA Selection: Choose a suitable CSA, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative, which is known to resolve chiral amines.[8]

-

Sample Preparation: In an NMR tube, dissolve the sample in a non-polar deuterated solvent like CDCl₃. Add the CSA, often in a 1:1 molar ratio.

-

Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis: Identify a well-resolved proton signal (e.g., the methine proton at C3) that has split into two distinct peaks. Integrate these peaks to determine the enantiomeric ratio. For an enantiomerically pure sample, only one of the peaks should be present.

Single-Crystal X-ray Diffraction (XRD)

Expertise & Causality: This is the ultimate, unambiguous method for determining the absolute three-dimensional structure of a crystalline solid.[9] By diffracting X-rays off a single crystal, a complete electron density map of the molecule can be generated. When anomalous dispersion is used (often possible with the chlorine atom present), the absolute configuration (R vs. S) can be determined with very high confidence.[10] This technique not only confirms the connectivity and stereochemistry but also provides information about bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.[11]

Experimental Protocol: Single-Crystal XRD

-

Crystallization: This is the most critical and often most challenging step. Grow a single, high-quality crystal of the hydrochloride salt. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data until the calculated and observed diffraction patterns match closely.

-

Absolute Structure Determination: Use the anomalous scattering data to determine the Flack parameter, which should be close to 0 for the correct enantiomer, confirming the absolute (R) configuration.

Summary: A Self-Validating Conclusion

-

Mass Spectrometry confirms the molecular formula C₇H₁₅NO₂.

-

FT-IR Spectroscopy validates the presence of an ammonium ion, a carboxylic acid, and an aliphatic backbone, consistent with the hydrochloride salt structure.

-

NMR Spectroscopy pieces together the C-H framework, confirming the connectivity of the isobutyl group to the C4 position of a 3-aminohexanoic acid core.

-

Chiral HPLC and/or NMR with CSAs demonstrate that the sample consists of a single enantiomer with high purity (>99% e.e.).

-

Single-Crystal X-ray Diffraction provides the definitive proof, revealing the precise 3D arrangement of all atoms and unambiguously assigning the stereocenter at C3 as the (R) configuration.

This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, providing the trustworthy and authoritative data required for advanced research and drug development.

References

- Google Patents. (RU2666737C2) Process for the preparation of (s)-3-(aminomethyl)

-

PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. [Link]

-

PubChem. (R)-3-Amino-5-methyl-hexanoic acid. [Link]

- Google Patents. (CN111302963A) Method for preparing 3-aminomethyl-5-methylhexanoic acid.

-

Acme Bioscience. (R)-3-Amino-5-methylhexanoic acid hydrochloride, 98%+ (HPLC). [Link]

-

SciELO South Africa. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. [Link]

-

PubChem. (S)-3-Amino-5-methyl-hexanoic acid. [Link]

-

Wikipedia. Pregabalin. [Link]

- Google Patents. (EP1879854B1) Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.

-

ResearchGate. XRD scans of amino acid samples: (a) L-LysHCl in the original... [Link]

-

RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]

-

Journal of Medicinal Chemistry. Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. [Link]

-

ResearchGate. Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. [Link]

-

International Journal of Pharmacy and Chemical and Biological Sciences. SPECTROPHOTOMETRIC AND SPECTROFLUORIMETRIC DETERMINATION OF PREGABALIN VIA CONDENSATION REACTIONS IN PURE FORM AND IN CAPSULES. [Link]

-

AIP Publishing. Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. [Link]

-

Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

-

Open Medicinal Chemistry. Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. [Link]

-

Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. [Link]

-

National Institutes of Health. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. [Link]

-

Wiley Online Library. Chiral α‐Amino Acid‐Based NMR Solvating Agents. [Link]

-

Scholars Research Library. Spectrophotometric determination of Pregabalin using 1, 2-Napthaquinone-4- sulfonic acid Sodium and 2, 4 dinitrophenyl. [Link]

-

ACS Publications. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]

-

Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pregabalin - Wikipedia [en.wikipedia.org]

- 3. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

mechanism of action of (R)-3-Amino-5-methylhexanoic acid hydrochloride

An In-Depth Technical Guide to the Mechanism of Action of (R)-3-Amino-5-methylhexanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action concerning (R)-3-Amino-5-methylhexanoic acid hydrochloride. A central theme of this document is the critical role of stereochemistry in defining the biological activity of this compound. While the (R)-enantiomer is the specified topic, its mechanism of action is primarily understood through the lens of its pharmacologically active counterpart, the (S)-enantiomer, known as pregabalin. This guide will elucidate the stereospecific interaction with the α2δ-1 subunit of voltage-gated calcium channels, the subsequent modulation of neurotransmitter release, and the experimental methodologies used to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound class.

Introduction: The Significance of Stereoisomerism

(R)-3-Amino-5-methylhexanoic acid is a chiral molecule, existing as one of two non-superimposable mirror images, or enantiomers. Its counterpart is (S)-3-(Aminomethyl)-5-methylhexanoic acid, the active pharmaceutical ingredient known as pregabalin[1]. While structurally similar, these enantiomers exhibit profound differences in their biological activity, a common principle in pharmacology where molecular targets are themselves chiral and thus interact selectively with specific stereoisomers.

The therapeutic effects of this molecular scaffold—analgesic, anticonvulsant, and anxiolytic—are almost exclusively attributed to the (S)-enantiomer, pregabalin. The (R)-enantiomer is reported to be substantially less active[2]. This dramatic difference in potency underscores the highly specific nature of the molecular interactions at the target site. Consequently, to understand the mechanism of action, or lack thereof, for the (R)-enantiomer, we must first conduct a deep dive into the well-characterized mechanism of the active (S)-enantiomer. The (R)-form serves as an invaluable tool in research, often as a negative control, to confirm the stereospecificity of the observed effects.

The Primary Molecular Target: α2δ-1 Subunit of Voltage-Gated Calcium Channels

The central mechanism of action for this class of compounds, known as gabapentinoids, does not involve direct interaction with GABA receptors, despite their structural similarity to the neurotransmitter γ-aminobutyric acid. Instead, the high-affinity binding target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[3][4][5][6][7].

VGCCs are multimeric protein complexes that mediate calcium influx into neurons in response to membrane depolarization. This calcium influx is a critical step in triggering the release of neurotransmitters from the presynaptic terminal. The α2δ-1 subunit is a heavily glycosylated, primarily extracellular protein that plays a crucial role in the trafficking and stabilization of the pore-forming α1 subunit of the calcium channel at the presynaptic membrane[8]. In pathological states, such as neuropathic pain, the expression of the α2δ-1 subunit is often upregulated in sensory neurons, which is correlated with symptoms like allodynia[8].

The binding of the active (S)-enantiomer to the α2δ-1 subunit is the initiating event that leads to its therapeutic effects. Mutant mouse models with a single amino acid substitution in the α2δ-1 protein that significantly reduces pregabalin binding affinity also lose the analgesic efficacy of the drug, conclusively demonstrating that this subunit is the critical therapeutic target[3][6].

Synaptic Mechanism of Action: Modulation of Neurotransmitter Release

Binding of the (S)-enantiomer to the α2δ-1 subunit initiates a cascade of events that ultimately dampens excessive neuronal signaling. The primary consequence of this interaction is a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide[4].

The precise molecular steps following binding are still an area of active investigation, but a leading hypothesis is that the binding of the gabapentinoid to α2δ-1 disrupts the normal trafficking of the VGCC complex to the presynaptic terminal. By inhibiting the forward trafficking and cell-surface expression of α2δ-1-containing calcium channels, the drug effectively reduces the number of functional channels available at the presynaptic membrane to mediate calcium influx[8]. This leads to a decrease in the overall calcium current upon neuronal firing, which in turn reduces the probability of synaptic vesicle fusion and the release of excitatory neurotransmitters. This subtle modulation helps to restore normal synaptic transmission in states of neuronal hyperexcitability without affecting basal neurotransmission, which explains the state-dependent nature of its effects.

The following diagram illustrates this proposed signaling pathway:

Quantitative Analysis: The Stereoselectivity of Binding

The profound difference in pharmacological activity between the (R) and (S) enantiomers is rooted in their differential binding affinity for the α2δ-1 subunit. Radioligand binding assays have been employed to quantify this difference. While specific Ki or IC50 values for (R)-3-Amino-5-methylhexanoic acid are not as commonly reported as for its active counterpart, studies on closely related analogs provide clear evidence of stereoselectivity.

For instance, in competition binding assays using [3H]gabapentin, the (S)-enantiomer of 3-isobutyl GABA (a compound structurally very similar to pregabalin) potently inhibits binding, whereas the (R)-enantiomer is significantly less effective[2].

| Compound | Target | Assay Type | Measured Affinity (IC50) |

| (S)-3-Isobutyl GABA | α2δ-1 Subunit | [3H]gabapentin Competition | ~40 nM[2] |

| (R)-3-Isobutyl GABA | α2δ-1 Subunit | [3H]gabapentin Competition | ~350-400 nM (approx. 10-fold lower)[2] |

This nearly tenfold difference in binding affinity directly correlates with the observed difference in biological activity, providing a quantitative basis for the stereospecific mechanism of action.

Experimental Workflows for Mechanistic Elucidation

The mechanism of action described above has been elucidated through a combination of biochemical and electrophysiological experiments. Below are detailed protocols for key assays used in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for its target receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the IC50 value of (R)- and (S)-3-Amino-5-methylhexanoic acid for the α2δ-1 subunit.

Protocol:

-

Membrane Preparation: Prepare synaptic plasma membranes from rat or porcine cerebral cortex, or use membranes from cell lines recombinantly expressing the α2δ-1 subunit[8][9].

-

Assay Buffer: Use a suitable buffer, such as 10 mM HEPES, pH 7.4[9].

-

Radioligand: Use [3H]gabapentin at a concentration near its dissociation constant (KD), typically around 38 nM[9].

-

Competition Setup: In a 96-well plate, add the membrane preparation, [3H]gabapentin, and varying concentrations of the unlabeled competitor compound ((R)- or (S)-enantiomer).

-

Non-specific Binding: To determine non-specific binding, use a high concentration of an unlabeled potent ligand, such as (S)-3-isobutyl GABA[8].

-

Incubation: Incubate the plates for 30-60 minutes at room temperature to allow the binding to reach equilibrium[9].

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane, providing a direct functional readout of VGCC activity.

Objective: To measure the effect of (R)- and (S)-3-Amino-5-methylhexanoic acid on voltage-gated calcium currents in neurons.

Protocol:

-

Cell Preparation: Use primary neuronal cultures or a suitable cell line expressing VGCCs.

-

Recording Solutions:

-

External Solution: Contains physiological concentrations of ions, with Ba²⁺ or Ca²⁺ as the charge carrier.

-

Internal (Pipette) Solution: Contains ions that mimic the intracellular environment and a Ca²⁺ chelator to buffer internal calcium.

-

-

Pipette Pulling: Fabricate glass micropipettes with a resistance of 2-5 MΩ.

-

Giga-seal Formation: Approach a neuron with the micropipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance (>1 GΩ) seal[10].

-

Whole-Cell Configuration: Apply brief, strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior[10][11].

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential where VGCCs are typically closed (e.g., -80 mV).

-

Current Recording: Apply depolarizing voltage steps (e.g., to 0 mV for 100 ms) to activate the VGCCs and record the resulting inward calcium (or barium) currents[12].

-

Drug Application: Perfuse the test compound onto the cell and repeat the voltage-step protocol to measure its effect on the current amplitude.

-

Data Analysis: Compare the peak current amplitude before and after drug application to quantify the degree of inhibition.

Neurotransmitter Release Assay

This assay measures the amount of a specific neurotransmitter released from neurons following stimulation.

Objective: To determine if (R)- and (S)-3-Amino-5-methylhexanoic acid modulate the depolarization-evoked release of glutamate from cultured neurons.

Protocol:

-

Neuronal Culture: Plate primary cortical or hippocampal neurons and allow them to mature in vitro to form synaptic connections.

-

Pre-incubation: Incubate the cultures with the test compound ((R)- or (S)-enantiomer) for a defined period.

-

Stimulation: Depolarize the neurons to evoke neurotransmitter release. This is typically achieved by replacing the culture medium with a high-potassium (e.g., 40-50 mM KCl) solution or a solution containing a potassium channel blocker like 4-aminopyridine (4-AP) for a short period (e.g., 10-20 minutes)[4][13].

-

Sample Collection: Collect the extracellular medium (supernatant) following the stimulation period.

-

Quantification of Glutamate:

-

HPLC: The gold standard for quantifying neurotransmitters. The collected supernatant is analyzed by high-performance liquid chromatography with electrochemical or fluorescence detection[13].

-

Enzymatic Assays: Commercially available kits can be used to measure glutamate concentration via an enzymatic reaction that produces a colorimetric or fluorometric readout[4].

-

-

Data Analysis: Compare the amount of glutamate released in the presence of the test compound to the amount released from control (vehicle-treated) cultures. Normalize the results to the total protein content in each well.

Conclusion

The is best defined by its relative inactivity when compared to its potent (S)-enantiomer, pregabalin. The biological activity of this class of compounds is governed by high-affinity, stereospecific binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction, which is nearly an order of magnitude weaker for the (R)-enantiomer, leads to a reduction in presynaptic calcium influx and a subsequent decrease in the release of excitatory neurotransmitters. This dampening of neuronal hyperexcitability forms the basis of the therapeutic effects seen with pregabalin. The (R)-enantiomer, by virtue of its poor fit at the chiral binding site, fails to elicit these downstream effects, serving as a critical experimental control that validates the stereoselectivity of the α2δ-1 target. Understanding this structure-activity relationship is paramount for the rational design and development of future therapeutics targeting this pathway.

References

-

Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., England, S., Winks, J., Kinloch, R. A., Hendrich, J., Dolphin, A. C., Webb, T., & Williams, D. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537–17542. [Link]

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

-

Brown, J. P., Dissanayake, V. U., Briggs, A. R., Milic, M. R., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine. Analytical Biochemistry, 255(2), 236–243. [Link]

-

Gorrasi, A., Fabbri, M., Gribaldo, L., & De Franchi, E. (2022). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 96(5), 1485–1501. [Link]

-

Roy, M. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link]

-

Gee, N. S., Brown, J. P., Dissanayake, V. U. K., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The Novel Anticonvulsant Drug, Gabapentin (Neurontin), Binds to the α2δ Subunit of a Calcium Channel. The Journal of Biological Chemistry, 271(10), 5768–5776. [Link]

-

Wikipedia. (2024). Pregabalin. In Wikipedia. [Link]

-

Li, Z., Taylor, C. P., Weber, M., & Donevan, S. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80–90. [Link]

-

Field, M. J., Bramwell, S., Hughes, J., & Singh, L. (2000). Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. British Journal of Pharmacology, 131(2), 282–286. [Link]

-

Neumeyer, J. L., et al. (2003). Behavioral effects of the R-(+)- and S-(−) enantiomers of the D1-like partial receptor agonist SKF 83959 in monkeys. European Journal of Pharmacology, 474(2-3), 137-140. [Link]

-

Adamo, A., Atzori, M., Pérez-González, D., & Ragozzino, D. (2019). Vesicular Glutamate Release from Feeder-FreehiPSC-Derived Neurons. International Journal of Molecular Sciences, 20(23), 5911. [Link]

-

Animated biology With arpan. (2022, July 17). How does Whole-cell voltage clamp work? [Video]. YouTube. [Link]

-

Stary, T., et al. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules, 28(3), 1042. [Link]

-

Chen, Z., et al. (2023). Structural basis for CaVα2δ:gabapentin binding. Nature Structural & Molecular Biology, 30(6), 806–814. [Link]

-

Hainsworth, A. H. (2001). Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones. In Voltage-Gated Calcium Channels (pp. 127-148). Humana Press. [Link]

-

Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. Journal of Neuroscience, 7(2), 357–368. [Link]

-

Zhang, Y., et al. (2024). The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors. International Journal of Molecular Sciences, 25(3), 1845. [Link]

-

Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain. European Journal of Pharmacology: Molecular Pharmacology, 244(3), 293–301. [Link]

-

Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. [Link]

-

Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150. [Link]

-

Gameiro-Ros, I., et al. (2025). High-throughput measurements of neuronal activity in single human iPSC-derived glutamate neurons. bioRxiv. [Link]

-

Kaczor, A. A., et al. (2024). Uncovering the unique characteristics of different groups of 5-HT5AR ligands with reference to their interaction with the target protein. Computational and Structural Biotechnology Journal, 24, 134-148. [Link]

-

Neumeyer, J. L., et al. (2003). Behavioral effects of the R-(+)- and S-(−) enantiomers of the D1-like partial receptor agonist SKF 83959 in monkeys. European Journal of Pharmacology, 474(2-3), 137–140. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. protocols.io [protocols.io]

- 5. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ark-tdm.com [ark-tdm.com]

- 8. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

Topic: (R)-3-Amino-5-methylhexanoic acid hydrochloride and its Relation to GABA Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of (R)-3-Amino-5-methylhexanoic acid hydrochloride, a chiral building block of significant interest in the synthesis of pharmacologically active compounds. We delve into its relationship with γ-aminobutyric acid (GABA) analogues, a critical class of drugs known as gabapentinoids. The guide elucidates the core pharmacology of prominent GABA analogues like pregabalin, focusing on their true mechanism of action via the α2δ subunit of voltage-gated calcium channels, rather than direct GABA receptor agonism. The critical role of stereochemistry in drug efficacy is highlighted by comparing the subject (R)-enantiomer with its pharmacologically active (S)-counterpart found in pregabalin. Furthermore, this document provides detailed synthetic and analytical protocols relevant to the characterization and quality control of such chiral intermediates, offering valuable insights for professionals in drug discovery and development.

Part 1: The Rationale for GABA Analogues: Bypassing the Blood-Brain Barrier

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining a balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][3]

Despite its clear therapeutic potential, direct administration of GABA is ineffective for treating CNS disorders because its high polarity prevents it from efficiently crossing the blood-brain barrier (BBB).[3] This fundamental limitation spurred the development of "GABA analogues"—molecules designed to mimic the therapeutic effects of GABA but with superior pharmacokinetic properties, particularly the ability to penetrate the CNS.[3] Early research focused on creating lipophilic derivatives or conformationally restricted structures to facilitate BBB transport. This led to the discovery of highly successful drugs, including gabapentin and pregabalin, which, despite their names, possess a mechanism of action distinct from direct GABA receptor interaction.[3]

Part 2: The True Pharmacology of Gabapentinoids: Targeting the α2δ Subunit

While structurally related to GABA, the therapeutic effects of gabapentin and pregabalin are not mediated by interaction with GABA receptors (GABA-A or GABA-B) or by influencing GABA metabolism.[3] Instead, their primary molecular target is the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5][6][7]

The α2δ subunit is a regulatory protein that plays a crucial role in the trafficking and function of the main pore-forming α1 subunit of VGCCs, particularly the CaV1 and CaV2 channels.[5][8] By binding to the α2δ-1 subunit, gabapentinoids modulate calcium channel function.[7][9] This binding is thought to reduce the trafficking of calcium channels to the presynaptic membrane and decrease the efficiency of calcium influx upon neuronal depolarization. The subsequent reduction in presynaptic calcium concentration leads to a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P. This attenuation of excitatory signaling is the basis for the analgesic, anticonvulsant, and anxiolytic properties of these drugs.[4][10]

Caption: Structural comparison of key compounds.

Chemical and Physical Properties

The properties of (R)-3-Amino-5-methylhexanoic acid and its hydrochloride salt are summarized below. These data are essential for designing synthetic transformations, purification protocols, and analytical methods.

| Property | (R)-3-Amino-5-methylhexanoic acid [11] | (R)-3-Amino-5-methylhexanoic acid hydrochloride [12] |

| CAS Number | 91298-67-8 | 1276055-44-7 |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₆ClNO₂ |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol |

| IUPAC Name | (3R)-3-amino-5-methylhexanoic acid | (3R)-3-amino-5-methylhexanoic acid;hydrochloride |

| Form | Solid | Solid |

| SMILES | CC(C)CN | Cl.CC(C)CN |

Part 4: Synthetic Strategies and Analytical Methodologies

The production of enantiomerically pure GABA analogues is a significant challenge in pharmaceutical manufacturing. The choice of synthetic route is driven by efficiency, cost, and the ability to achieve high chiral purity (>99.5% ee). [13]14-3-Amino-5-methylhexanoic acid can be a crucial component in these strategies, either as a starting material for a synthesis involving stereochemical inversion or, more commonly, as a reference standard for the undesired enantiomer.

Protocol 1: General Workflow for Asymmetric Synthesis of a Chiral GABA Analogue

A common and efficient strategy for producing the desired (S)-enantiomer is through asymmetric hydrogenation of a prochiral precursor. This avoids classical resolution, which is inherently inefficient as it discards 50% of the material.

Caption: Asymmetric synthesis workflow.

Causality Behind Experimental Choices:

-

Asymmetric Hydrogenation: This key step introduces chirality with high enantioselectivity. [15]The choice of a chiral catalyst (e.g., a Rhodium complex with a DuPHOS ligand) is critical and is selected based on its proven ability to direct the addition of hydrogen to one face of the double bond, yielding the desired (S)-enantiomer in high excess. [15]* Nitrile Reduction: The cyano group in the intermediate serves as a precursor to the aminomethyl group in the final product. Catalytic hydrogenation using catalysts like Raney Nickel is a robust and scalable method for this transformation, valued for its clean conversion and the ease of catalyst removal by filtration. [14]

Protocol 2: Analytical Characterization of Chiral Amino Acids

Ensuring the identity, purity, and enantiomeric excess of the final product and key intermediates is paramount. A multi-pronged analytical approach is required.

Step 1: Identity Confirmation via NMR and Mass Spectrometry

-

Objective: To confirm the molecular structure and mass of the synthesized compound.

-

Methodology (¹H NMR):

-

Dissolve 5-10 mg of the sample (e.g., (R)-3-Amino-5-methylhexanoic acid HCl) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Analyze the chemical shifts, integration values, and coupling patterns. For this structure, one would expect signals corresponding to the isobutyl group (doublet for the methyls, multiplet for the methine), the aliphatic chain protons, and the proton at the chiral center.

-

-

Methodology (Mass Spectrometry):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: Observe the [M+H]⁺ ion corresponding to the molecular weight of the free base (e.g., m/z 146.1 for (R)-3-Amino-5-methylhexanoic acid).

-

Step 2: Enantiomeric Purity Assessment via Chiral HPLC

-

Objective: To quantify the ratio of the (R) and (S) enantiomers. This is the most critical quality control test for a chiral drug.

-

Self-Validation: The method is validated by running a racemic standard to ensure the two enantiomer peaks are well-resolved (baseline separation) and by analyzing a certified reference standard of the pure enantiomer to confirm peak identity.

-

Methodology:

-

Column Selection: Choose a chiral stationary phase (CSP) capable of resolving the enantiomers. Polysaccharide-based columns (e.g., Chiralpak series) are often effective.

-

Mobile Phase: Develop an isocratic mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.

-

Injection and Analysis: Inject the sample onto the HPLC system.

-

Quantification: Integrate the peak areas for both the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100. For a drug substance, the % ee must typically be >99.8%.

-

Part 5: Conclusion and Future Perspectives

(R)-3-Amino-5-methylhexanoic acid hydrochloride, while not a therapeutic agent itself, is a molecule of significant importance in the context of modern pharmaceutical development. Its primary value lies in its role as a chiral building block and analytical tool in the synthesis of stereochemically pure GABA analogues like pregabalin. The study of such molecules provides a clear illustration of several key principles in drug development: the circumvention of pharmacokinetic barriers, the elucidation of non-obvious mechanisms of action, and the absolute necessity of stereochemical control in producing safe and effective medicines.

Future research in this area will likely focus on developing even more efficient and greener synthetic routes to chiral GABA analogues, potentially leveraging novel biocatalytic methods. [13][16]Furthermore, a deeper understanding of the diverse roles of the α2δ subunits may unveil new therapeutic targets and applications for this established class of drugs.

Part 6: References

-

Pregabalin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pregabalin]

-

Yogeeswari, P., et al. (2006). An update on GABA analogs for CNS drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/228635835_An_update_on_GABA_analogs_for_CNS_drug_discovery]

-

RxList. (2021). How Do GABA Analogs Work? [URL: https://www.rxlist.com/how_do_gaba_analogs_work/drug-class.htm]

-

PubChem. (R)-3-Amino-5-methyl-hexanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6934243]

-

Angene Chemical. 3-Amino-5-methylhexanoic acid hydrochloride(CAS# 1276055-44-7). [URL: https://www.angenechemical.com/product/cas/1276055-44-7]

-

Sigma-Aldrich. (R)-3-amino-5-methyl-hexanoic acid AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds005722]

-

Venu, N., et al. (2007). (S)-3-(Ammoniomethyl)-5-methylhexanoate (pregabalin). Acta Crystallographica Section C, 63(Pt 5), o306-8. [URL: https://pubmed.ncbi.nlm.nih.gov/17478919/]

-

ResearchGate. Chemical structures of GABA analogs (A), and the scheme of fluorescence... [URL: https://www.researchgate.net/figure/Chemical-structures-of-GABA-analogs-A-and-the-scheme-of-fluorescence-labeling-of-GABA_fig1_338902882]

-

Google Patents. (2010). US8063244B2 - Process for the synthesis of pregabalin. [URL: https://patents.google.com/patent/US8063244B2/en]

-

Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1827. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259419/]

-

Google Patents. (2008). US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin. [URL: https://patents.google.com/patent/US7470812B2/en]

-

Wikipedia. CACNA2D1. [URL: https://en.wikipedia.org/wiki/CACNA2D1]

-

Burk, M. J., et al. (2000). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 65(26), 8921–8924. [URL: https://pubs.acs.org/doi/10.1021/jo001226p]

-

Indian Journal of Chemistry. (2009). Note An efficient total synthesis of (±)-pregabalin. [URL: http://nopr.niscpr.res.in/handle/123456789/6539]

-

Akk, G., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 93(3), 231-241. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5790698/]

-

Allen, M. J., & Sabir, S. (2023). GABA Receptor. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK526124/]

-

Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [URL: https://lupinepublishers.com/chemistry-journal/fulltext/improved-enantioselective-enzymatic-synthesis-of-s-pregabalin.ID.000121.php]

-

Google Patents. (2012). JP5202519B2 - (R)-(−)-3- (Carbamoylmethyl) -5-methylhexanoic acid, pregabalin, and synthetic intermediate production method. [URL: https://patents.google.com/patent/JP5202519B2/en]

-

ResearchGate. (2000). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. [URL: https://www.researchgate.net/publication/244723023_An_Enantioselective_Synthesis_of_S-3-Aminomethyl-5-methylhexanoic_Acid_via_Asymmetric_Hydrogenation]

-

UniProt. Cacna2d2 - Voltage-dependent calcium channel subunit alpha-2/delta-2 - Rattus norvegicus (Rat). [URL: https://www.uniprot.org/uniprot/Q9JKA0]

-

Google Patents. (2011). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - [URL: https://patents.google.com/patent/WO2011141923A2/en]

-

Dolphin, A. C. (2012). The α2δ subunits of voltage-gated calcium channels. Biochimica et Biophysica Acta, 1828(7), 1541-1549. [URL: https://pubmed.ncbi.nlm.nih.gov/23182823/]

-

Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [URL: https://lupinepublishers.com/chemistry-journal/pdf/AOICS.MS.ID.000121.pdf]

-

Mathew, J., & Singh, P. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. WebmedCentral. [URL: https://www.webmedcentral.com/wmcpdf/Article_WMC00851.pdf]

-

Frontiers in Synaptic Neuroscience. (2018). Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging. [URL: https://www.frontiersin.org/articles/10.3389/fnsyn.2018.00028/full]

-

USP. Pregabalin Related Compound A (25 mg) ((R)-3-(Aminomethyl)-5-methylhexanoic acid). [URL: https://store.usp.org/product/1559629]

-

PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2765345]

-

VIVAN Life Sciences. Pregabalin R-Isomer - 5-methylhexanoic acid. [URL: https://www.vivanls.com/pregabalin-r-isomer.html]

-

Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [URL: https://my.clevelandclinic.org/health/articles/22857-gamma-aminobutyric-acid-gaba]

-

Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [URL: https://www.pnas.org/doi/10.1073/pnas.0605641103]

-

ChemicalBook. (R)-3-AMINO-5-METHYL-HEXANOIC ACID synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0401878_EN.htm]

-

Chemical Society Reviews. (2018). Enzymatic asymmetric synthesis of chiral amino acids. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cs/c7cs00822a]

-

MDPI. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. [URL: https://www.mdpi.com/1422-0067/23/10/5799]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. uniprot.org [uniprot.org]

- 9. CACNA2D1 - Wikipedia [en.wikipedia.org]

- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. angenesci.com [angenesci.com]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. lupinepublishers.com [lupinepublishers.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Significance of the (R)-enantiomer of 3-Amino-5-methylhexanoic acid: A Chiral Keystone in the Synthesis of Pregabalin

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical sciences, the principle of stereochemistry often dictates the line between therapeutic efficacy and inactivity. 3-Amino-5-methylhexanoic acid, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling case study in this regard.[1][2] It exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. While the (S)-enantiomer, widely known as pregabalin, exhibits potent therapeutic effects as an anticonvulsant, analgesic, and anxiolytic, the (R)-enantiomer is characterized by a marked lack of significant biological activity.

This guide delineates the biological significance of the (R)-enantiomer of 3-Amino-5-methylhexanoic acid. Its importance is not derived from direct pharmacological action but from its indispensable role as a chiral intermediate in the stereoselective synthesis of its therapeutically active counterpart, pregabalin. We will explore the profound impact of stereoisomerism on the biological activity of this molecule, detail the therapeutic applications and mechanism of action of pregabalin, and elucidate the synthetic and analytical methodologies where the (R)-enantiomer is a central figure.

The Biologically Active Stereoisomer: (S)-3-Amino-5-methylhexanoic acid (Pregabalin)

The therapeutic value of the (S)-enantiomer, pregabalin, is well-established across a range of neurological and psychiatric disorders.[1] A comprehensive understanding of its biological profile is paramount to appreciating the critical need for enantiomerically pure synthesis, and thus, the significance of its (R)-enantiomer.

Mechanism of Action

Pregabalin, despite its structural similarity to GABA, does not exert its effects through direct interaction with GABA receptors.[1] Instead, its primary mechanism of action involves high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[3] This interaction modulates calcium influx at nerve terminals, leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P.[1] By dampening excessive neuronal activity, pregabalin restores a state of balance in neuronal networks, which is the basis for its therapeutic effects.[1]

Sources

The Unsung Counterpart: A Historical and Technical Guide to (R)-3-Amino-5-methylhexanoic Acid Hydrochloride

A deep dive into the stereochemical nuances and synthetic evolution of the lesser-known enantiomer in the shadow of a blockbuster drug.

Introduction: The Tale of Two Enantiomers

In the landscape of pharmaceutical development, the story of a successful drug is often a tale of molecular precision, where subtle differences in three-dimensional structure can dictate therapeutic efficacy or inertness. This guide delves into the historical context surrounding the discovery of (R)-3-Amino-5-methylhexanoic acid hydrochloride, a molecule intrinsically linked to its famous sibling, (S)-3-(aminomethyl)-5-methylhexanoic acid, known commercially as Pregabalin. While Pregabalin has achieved blockbuster status for its efficacy in treating neuropathic pain, epilepsy, and anxiety, its (R)-enantiomer has played a crucial, albeit quieter, role in its development.[1][2] This technical guide will illuminate the discovery, stereoselective synthesis, and the often-overlooked significance of this "inactive" isomer, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific journey.

The Genesis: A Quest for GABA-Mimicking Anticonvulsants